molecular formula C22H13NO3 B12875622 6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one CAS No. 652138-06-2

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one

Cat. No.: B12875622
CAS No.: 652138-06-2
M. Wt: 339.3 g/mol
InChI Key: ZSCPFDKBEMLUGU-UHFFFAOYSA-N
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Description

6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is a complex organic compound that features a benzofuran moiety, a pyridine ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran, pyridine, or chromenone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties. Researchers investigate its potential as a lead compound for drug development and therapeutic applications.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzofuran-2-yl)-2-(pyridin-3-yl)-4H-chromen-4-one
  • 6-(Benzofuran-2-yl)-2-(pyridin-2-yl)-4H-chromen-4-one
  • 6-(Benzofuran-3-yl)-2-(pyridin-4-yl)-4H-chromen-4-one

Uniqueness

6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the benzofuran and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the chromenone core also adds to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

652138-06-2

Molecular Formula

C22H13NO3

Molecular Weight

339.3 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-pyridin-4-ylchromen-4-one

InChI

InChI=1S/C22H13NO3/c24-18-13-22(14-7-9-23-10-8-14)26-20-6-5-16(11-17(18)20)21-12-15-3-1-2-4-19(15)25-21/h1-13H

InChI Key

ZSCPFDKBEMLUGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=NC=C5

Origin of Product

United States

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